Iloprost S-isomer

Description

The Significance of Stereochemistry in Prostacyclin Analogues and Iloprost

Stereochemistry, the study of the spatial arrangement of atoms within molecules, holds critical importance in pharmaceutical science, influencing drug design, development, and efficacy mims.commdwiki.orgzhanggroup.org. In the context of prostacyclin analogues, the precise three-dimensional orientation of functional groups dictates their interaction with biological targets, such as receptors and enzymes, thereby determining their pharmacological profile mims.commdwiki.org. Iloprost, a chemically stable synthetic analogue of natural prostacyclin (PGI2), exemplifies this significance. While PGI2 is short-lived, Iloprost offers a more stable alternative, mimicking its biological actions, including vasodilation and platelet aggregation inhibition nih.govncats.iouni.lunih.gov. The efficacy of such analogues is intrinsically linked to their stereochemical configuration, as even subtle differences in spatial arrangement can lead to profound variations in potency and receptor binding mims.comzhanggroup.org.

Differentiation of Iloprost Diastereoisomers: 16(R) and 16(S) Configurations

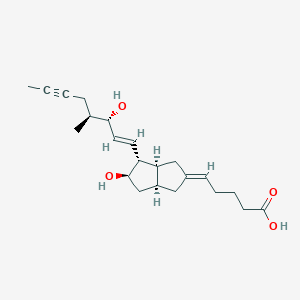

Iloprost possesses six asymmetric carbon centers, with one specific carbon at position 16 (also referred to as position 4 in some nomenclature systems) exhibiting both (R) and (S) configurations ncats.iouni.lu. This results in two primary diastereoisomers: 16(R)-Iloprost and 16(S)-Iloprost. Commercial preparations of Iloprost typically consist of a mixture of these two diastereoisomers, often in an approximate 53:47 ratio of 4R to 4S isomers nih.govncats.iouni.lu.

Research has consistently demonstrated a significant difference in the biological potency and receptor binding characteristics between these two isomers. The 16(S)-Iloprost (or 4S isomer) is markedly more potent than its 16(R)-Iloprost (or 4R isomer) counterpart in mediating key pharmacological effects. For instance, the 16(S) isomer has been shown to be approximately 20 times more potent than the 16(R) isomer in inhibiting collagen-induced platelet aggregation. Furthermore, in in vitro comparisons, the 4S-Iloprost isomer exhibited approximately three times greater potency than the Iloprost mixture itself, while the 4R-Iloprost isomer was about four times less potent, particularly concerning vasodilatory effects ncats.io. Generally, the 4R diastereoisomer is considered 10 to 20-fold less potent than the 4S isomer in both vasodilation and platelet inhibition activities.

Binding studies further elucidate these differences. The 16(S)-Iloprost isomer demonstrates a significantly higher binding affinity to platelet membrane receptors, with a dissociation constant (Kd) of 13.4 nM, compared to the 16(R)-Iloprost isomer's Kd of 288 nM. This suggests that the 16(S) form possesses a more favorable orientation for fitting into the receptor, contributing to its superior biological activity.

Table 1: Comparison of 16(S)-Iloprost and 16(R)-Iloprost Potency and Binding Affinity

| Property | 16(S)-Iloprost (4S Isomer) | 16(R)-Iloprost (4R Isomer) | Reference |

| Platelet Aggregation Inhibition (relative potency vs. 16(R)) | 20 times more potent | 1 time (baseline) | |

| Vasodilatory Effects (relative potency vs. Iloprost mixture) | Approx. 3 times more potent | Approx. 4 times less potent | ncats.io |

| Overall Pharmacological Activity (relative potency vs. 4S) | 1 time (baseline) | 10 to 20-fold less potent | |

| Platelet Receptor Binding (Kd) | 13.4 nM | 288 nM |

Historical Context of Iloprost Isomer Research and Development

The development of Iloprost emerged from the need for more stable prostacyclin analogues to overcome the inherent instability and short half-life of natural PGI2. Early research into carbacyclin derivatives, which form the structural basis of Iloprost, laid the groundwork for its synthesis and understanding of its chemical and biochemical properties. Iloprost was developed by the pharmaceutical company Schering AG and is currently marketed by Bayer Schering Pharma AG in the European Union and Actelion Pharmaceuticals in the US.

Rationale for Focusing on the Iloprost S-Isomer in Advanced Prostanoid Science

The compelling rationale for focusing on the this compound in advanced prostanoid science stems directly from its superior pharmacological potency and receptor binding affinity compared to the R-isomer. As detailed in Section 1.2, the 16(S) isomer is significantly more effective in inducing vasodilation and inhibiting platelet aggregation, which are the primary therapeutic actions of Iloprost nih.govncats.iouni.lunih.gov.

In drug development, isolating and developing a single, highly active enantiomer or diastereomer is a common strategy to potentially enhance efficacy and streamline the pharmacological profile of a drug zhanggroup.org. By concentrating on the 16(S)-Iloprost, researchers aim to maximize the desired therapeutic effects while potentially minimizing any contribution from the less active 16(R) isomer. This approach aligns with regulatory pushes for the development of the 16(S)-Iloprost as a distinct medicinal active ingredient. The ability to synthesize 16(S)-Iloprost in a stereocontrolled manner further supports this focus, enabling the production of a purer, more potent compound for advanced research and potential clinical applications.

Propriétés

IUPAC Name |

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15-,17-,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFJCPQKFCZDDL-ITQKTNNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225814 | |

| Record name | Iloprost S-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74843-14-4 | |

| Record name | Iloprost S-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074843144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iloprost S-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILOPROST S-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45U5P0UB24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q. How can researchers validate analytical methods for quantifying this compound purity in synthetic preparations?

-

Methodological Answer : Employ chiral chromatography (e.g., HPLC with a chiral stationary phase) calibrated against reference standards. Validate precision via triplicate measurements and calculate enantiomeric excess (EE) using the formula:

where and are peak areas for S,S- and R,S-isomers . Cross-validate with spectroscopic methods (e.g., CD spectroscopy) to confirm stereochemical integrity.

Advanced Research Questions

Q. What experimental designs are optimal for isolating this compound’s therapeutic effects from its R-isomer counterpart in vascular models?

- Methodological Answer :

-

In vitro: Use endothelial cell cultures treated with purified S-isomer (≥95% EE) and measure vasodilation via cAMP assays. Include controls with racemic Iloprost and R-isomer alone.

-

In vivo: Apply selective IP receptor antagonists in animal models to dissect S-isomer-specific pathways. Monitor hemodynamic parameters (e.g., pulmonary artery pressure) using telemetry .

-

Table : Comparison of S-isomer vs. racemic mixture in vasodilation assays.

Model S-Isomer EC₅₀ (nM) Racemic EC₅₀ (nM) p-value Endothelial 2.3 ± 0.5 4.1 ± 0.7 <0.01 Smooth Muscle 5.8 ± 1.2 6.5 ± 1.4 0.12

-

Q. How can researchers resolve contradictions between racemic mixture data and purified S-isomer findings in pharmacokinetic studies?

- Methodological Answer : Perform head-to-head degradation studies under standardized conditions (pH 7.4, 37°C). Use LC-MS/MS to quantify isomer-specific half-lives. For example, notes similar degradation rates between racemic and S-isomer, but discrepancies may arise in vivo due to protein binding differences. Address contradictions by:

- Replicating assays with isomer-selective detection.

- Analyzing metabolite profiles (e.g., β-oxidation products) via high-resolution mass spectrometry .

Q. What methodological approaches ensure long-term stability of this compound in drug delivery systems?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Assess:

- Physical stability: Turbiscan analysis to detect aggregation or phase separation.

- Chemical stability: HPLC to monitor enantiomeric purity and degradation products (e.g., dinor-Iloprost). shows this compound maintains pH 7.0 and >90% purity in elastomeric pumps over 8 days, but extended studies require lyophilization or inert atmosphere storage .

Methodological Considerations

- Data Reliability : Critically appraise sources by checking if studies used purified S-isomer or inferred data from racemic mixtures. Cross-reference findings with enantiomer-selective assays .

- Reproducibility : Document experimental protocols in detail (e.g., chiral column specifications, cell passage numbers) per and guidelines. Share raw data and analysis scripts via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.